![molecular formula C13H25NO2 B1485762 1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 2150200-44-3](/img/structure/B1485762.png)
1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol is a cyclic compound with potential therapeutic and industrial applications. It is a chiral molecule with a molecular weight of 245.36 g/mol and a chemical formula of C14H27NO2. This compound is known for its unique structure, which combines a cyclohexyl group, a hydroxyethyl group, and a cyclobutanol moiety.
Preparation Methods
The synthesis of 1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol involves several steps. One common synthetic route includes the reaction of cyclohexylamine with 2-chloroethanol to form the intermediate 2-(cyclohexylamino)ethanol. This intermediate is then reacted with cyclobutanone under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in various chemical syntheses.
2-(Cyclohexylamino)ethanol: An intermediate in the synthesis of the target compound, with similar structural features.
Cyclobutanol: A simpler alcohol with a cyclobutanol moiety, used in organic synthesis.
The uniqueness of this compound lies in its combination of these structural elements, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[[cyclohexyl(2-hydroxyethyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c15-10-9-14(11-13(16)7-4-8-13)12-5-2-1-3-6-12/h12,15-16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKXFGGUUWTCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


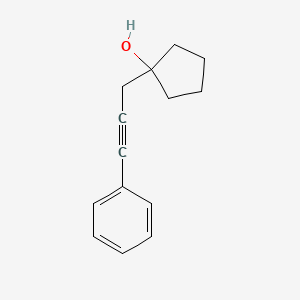
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)
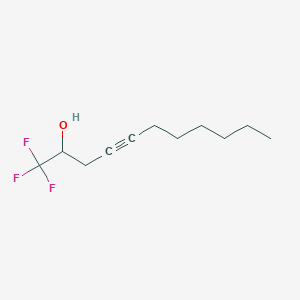
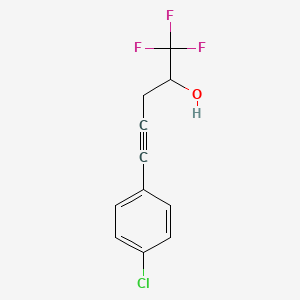
![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485686.png)
![tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485687.png)
![1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1485689.png)
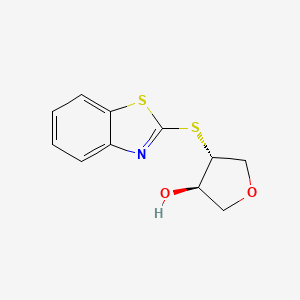
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485695.png)
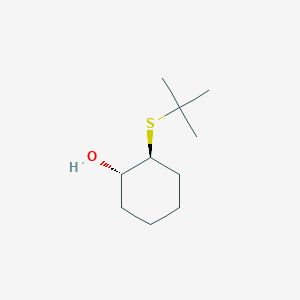
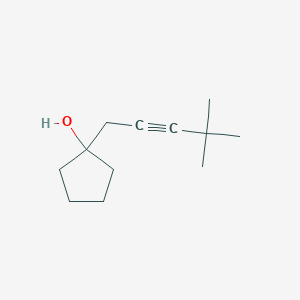
![2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485698.png)
![3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol](/img/structure/B1485699.png)
![4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485701.png)
